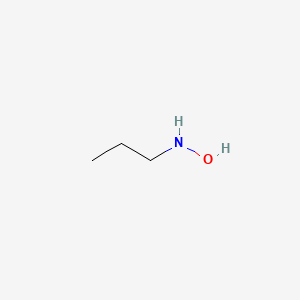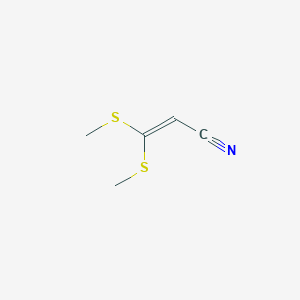
3,3-bis(methylthio)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-bis(methylthio)acrylonitrile is a chemical compound with the molecular formula C5H7NS2 and a molecular weight of 145.25 g/mol . . This compound is characterized by the presence of two methylthio groups attached to the propenenitrile backbone, making it a unique and interesting molecule for various chemical applications.
Preparation Methods
The synthesis of 3,3-bis(methylthio)acrylonitrile involves several steps. One common method includes the reaction of acrylonitrile with dimethyl disulfide under specific conditions to introduce the methylthio groups . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired quality and quantity of the compound for commercial applications.
Chemical Reactions Analysis
3,3-bis(methylthio)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced sulfur-containing compounds.
Substitution: The methylthio groups in the compound can undergo substitution reactions with nucleophiles such as amines or thiols
Scientific Research Applications
3,3-bis(methylthio)acrylonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical agents with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.
Mechanism of Action
The mechanism of action of 3,3-bis(methylthio)acrylonitrile involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool for studying biological systems.
Comparison with Similar Compounds
3,3-bis(methylthio)acrylonitrile can be compared with other similar compounds such as:
3,3-Bis(methylthio)-2-nitropropenenitrile: This compound has a similar structure but with a nitro group, which can significantly alter its chemical reactivity and applications.
This compound: Another closely related compound with similar properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility for various applications in research and industry.
Properties
CAS No. |
51245-80-8 |
|---|---|
Molecular Formula |
C5H7NS2 |
Molecular Weight |
145.3 g/mol |
IUPAC Name |
3,3-bis(methylsulfanyl)prop-2-enenitrile |
InChI |
InChI=1S/C5H7NS2/c1-7-5(8-2)3-4-6/h3H,1-2H3 |
InChI Key |
HFVCCDWVYQHTNK-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC#N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


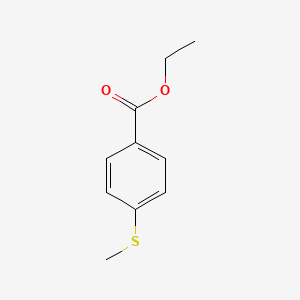


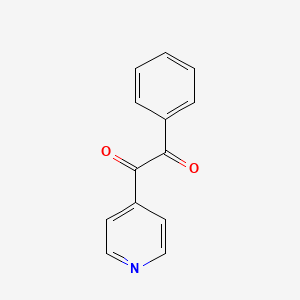



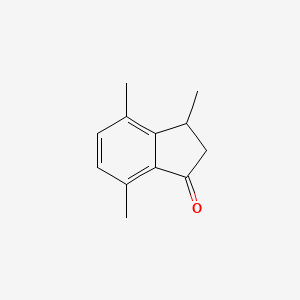
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8791874.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B8791881.png)
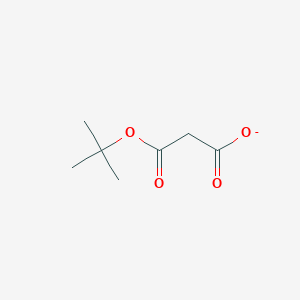
![Tert-butyl 3-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8791913.png)
![2-(Methylthio)benzo[d]oxazol-6-ol](/img/structure/B8791917.png)
